1-(Thiazol-2-yl)-4-(4-(thiophen-3-yl)benzoyl)piperazin-2-one
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Overview
Description
1-(Thiazol-2-yl)-4-(4-(thiophen-3-yl)benzoyl)piperazin-2-one is a complex organic compound that features a thiazole ring, a thiophene ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiazol-2-yl)-4-(4-(thiophen-3-yl)benzoyl)piperazin-2-one typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, which is synthesized through the Hantzsch thiazole synthesis.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling Reactions: The thiazole and thiophene rings are then coupled to a benzoyl chloride derivative through a Friedel-Crafts acylation reaction.
Formation of the Piperazine Ring: The final step involves the cyclization of the intermediate product with a piperazine derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiazol-2-yl)-4-(4-(thiophen-3-yl)benzoyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiazole and thiophene rings can be substituted with various functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(Thiazol-2-yl)-4-(4-(thiophen-3-yl)benzoyl)piperazin-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Material Science: Use in the development of organic semiconductors or conductive polymers.
Biological Studies: Investigation of its biological activity, including antimicrobial, antifungal, or anticancer properties.
Mechanism of Action
The mechanism of action of 1-(Thiazol-2-yl)-4-(4-(thiophen-3-yl)benzoyl)piperazin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole and thiophene rings can interact with biological macromolecules through π-π stacking or hydrogen bonding, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
1-(Thiazol-2-yl)-4-(4-(thiophen-2-yl)benzoyl)piperazin-2-one: Similar structure but with a different position of the thiophene ring.
1-(Thiazol-2-yl)-4-(4-(furan-3-yl)benzoyl)piperazin-2-one: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: 1-(Thiazol-2-yl)-4-(4-(thiophen-3-yl)benzoyl)piperazin-2-one is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This uniqueness can lead to different biological activities and material properties compared to similar compounds.
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)-4-(4-thiophen-3-ylbenzoyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c22-16-11-20(7-8-21(16)18-19-6-10-25-18)17(23)14-3-1-13(2-4-14)15-5-9-24-12-15/h1-6,9-10,12H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIUJNVOVZAUIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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